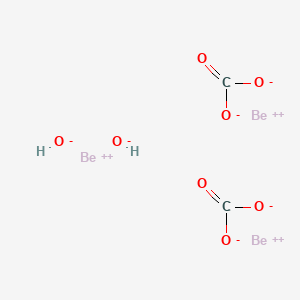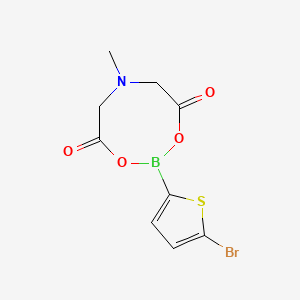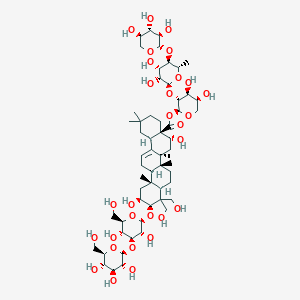
5-(2-Ethoxyphenyl)-1,2-oxazole-3-carboxylic acid
説明
EPOC is a heterocyclic compound that contains an oxazole ring and a carboxylic acid group. It is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). EPOC has been synthesized using various methods, including the reaction of 2-ethoxyaniline with ethyl oxalyl chloride and subsequent cyclization with phosphorus oxychloride. EPOC has shown potential as a research tool due to its ability to inhibit the activity of certain enzymes and its potential as a fluorescent probe.
作用機序
EPOC inhibits the activity of acetylcholinesterase by binding to the active site of the enzyme. This prevents the enzyme from breaking down the neurotransmitter acetylcholine, leading to an accumulation of acetylcholine in the synapse. This results in an increased transmission of nerve impulses and can lead to various physiological effects.
Biochemical and physiological effects:
EPOC has been shown to have various biochemical and physiological effects, including an increase in acetylcholine levels and an increase in the release of certain hormones. It has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using EPOC in lab experiments is its ability to selectively inhibit the activity of acetylcholinesterase. This allows researchers to study the role of acetylcholinesterase in various physiological processes. However, one limitation of using EPOC is its potential toxicity and the need for careful handling.
将来の方向性
For the use of EPOC include the development of new drugs and further exploration of its potential applications in scientific research.
科学的研究の応用
EPOC has been used in various scientific research applications, including as a fluorescent probe for the detection of certain enzymes. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the transmission of nerve impulses. EPOC has also been used as a tool to study the binding of certain ligands to proteins.
特性
IUPAC Name |
5-(2-ethoxyphenyl)-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-2-16-10-6-4-3-5-8(10)11-7-9(12(14)15)13-17-11/h3-7H,2H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOCESBOKNLNRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=CC(=NO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678846 | |
| Record name | 5-(2-Ethoxyphenyl)-1,2-oxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Ethoxyphenyl)-1,2-oxazole-3-carboxylic acid | |
CAS RN |
668971-90-2 | |
| Record name | 5-(2-Ethoxyphenyl)-1,2-oxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[[5-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]methyl]-4-(2,4,6-trifluorobenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B1503778.png)
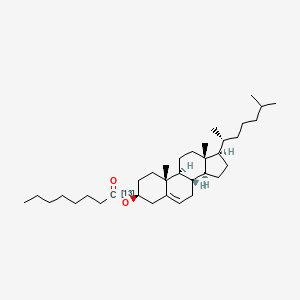

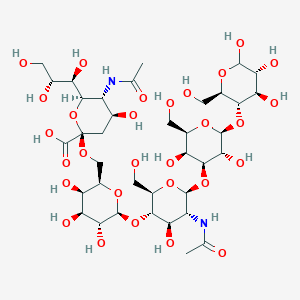
![Sodium (2S)-2-[(E)-{[2-(diphenylphosphanyl)phenyl]methylidene}amino]-3,3-dimethylbutanoate](/img/structure/B1503784.png)
![2-((1S,5R,6R)-6-(aminomethyl)-3-ethylbicyclo[3.2.0]hept-3-en-6-yl)acetic acid](/img/structure/B1503786.png)
